4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide
Description
4-Methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and a carboxamide moiety linked to a 3-(trifluoromethyl)benzyl group. The trifluoromethyl (CF₃) group is known for its electron-withdrawing properties, which can enhance metabolic stability and influence binding interactions in biological systems . The compound’s molecular formula is C₁₇H₁₆F₃N₂O₃, with a molecular weight of 365.32 g/mol (exact values may vary depending on isotopic composition).
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-21-9-12(13(24-2)7-14(21)22)15(23)20-8-10-4-3-5-11(6-10)16(17,18)19/h3-7,9H,8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULKCAHEXGKHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the trifluoromethylbenzyl group: This step may involve a nucleophilic substitution reaction where the dihydropyridine intermediate reacts with a trifluoromethylbenzyl halide.
Methoxylation and methylation: These steps can be carried out using appropriate methylating agents such as methyl iodide and methanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its therapeutic potential in treating diseases such as hypertension and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of dihydropyridine carboxamide derivatives.
Table 1: Structural Comparison of Selected Analogs
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (CF₃) vs. Chloro (Cl):
The target compound’s 3-(trifluoromethyl)benzyl group enhances lipophilicity (logP) compared to the 3-chlorobenzyl substituent in the 338977-35-8 analog . However, the CF₃ group’s electron-withdrawing nature may improve metabolic stability relative to chloro substituents, which are more prone to oxidative dehalogenation. - Carboxamide vs. Carboxylic Acid:
The carboxamide group in the target compound likely improves membrane permeability compared to the carboxylic acid derivative (), which may exist as a zwitterion at physiological pH, reducing bioavailability .
Heterocyclic Modifications
- Azetidine vs. This contrasts with the flexible benzyl linker in the target compound, which may allow for broader but less specific interactions .
- Pyrrolidinone and Morpholine Additions: The 1QU ligand () includes a pyrrolidinone ring and morpholine substituent, increasing hydrogen-bonding capacity and solubility. Such features are absent in the target compound, suggesting differences in pharmacokinetic profiles .
Steric and Electronic Considerations
- Methoxy Group Position:
The 4-methoxy group in the target compound may sterically hinder interactions with hydrophobic binding pockets compared to the 5-chloro substituent in 338977-35-8 .
Research Findings and Implications
- Metabolic Stability:
The trifluoromethyl group in the target compound likely confers resistance to cytochrome P450-mediated oxidation compared to chloro analogs . - Solubility:
Analogs with morpholine or pyridine rings (e.g., BK78880, 1QU) exhibit higher aqueous solubility due to polar heterocycles, whereas the target compound’s benzyl group may prioritize lipophilicity . - Biological Target Affinity: The carboxamide group is a common pharmacophore in kinase inhibitors. Its absence in the carboxylic acid analog () suggests divergent target profiles, possibly favoring protease or phosphatase interactions .
Biological Activity
4-Methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article provides a detailed overview of the biological activity of this compound, drawing on various research findings and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a dihydropyridine core with methoxy and trifluoromethyl substituents, which are significant for its biological properties.
Antibacterial Activity
Recent studies have demonstrated that 4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide exhibits notable antibacterial properties. Its Minimum Inhibitory Concentration (MIC) against various bacterial strains is particularly relevant:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 31.108 - 124.432 | Biofilm inhibition |
The compound has shown bactericidal effects, particularly against Gram-positive bacteria, and demonstrates moderate to good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE) .
Antifungal Activity
In addition to its antibacterial effects, the compound has been evaluated for antifungal properties. It has shown moderate activity against Candida albicans with a significant reduction in biofilm formation compared to standard antifungal agents such as fluconazole . The MIC values for various fungal strains are summarized below:
| Fungal Strain | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Candida albicans | 62.5 | 75 |
| Aspergillus niger | 125 | 50 |
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of protein synthesis pathways, followed by disruption of nucleic acid and peptidoglycan production. This multi-target action contributes to its efficacy against both planktonic and biofilm forms of bacteria .
Study on MRSA Inhibition
In a controlled study evaluating the efficacy of the compound against MRSA biofilms, it was found that at concentrations ranging from 62.216 to 124.432 μg/mL, the compound significantly reduced biofilm formation compared to untreated controls. This highlights its potential as a therapeutic agent in treating resistant bacterial infections .
Comparative Analysis with Standard Antibiotics
A comparative analysis conducted with standard antibiotics such as ciprofloxacin revealed that the novel compound exhibited superior biofilm inhibition at certain concentrations, indicating its potential as an alternative treatment strategy .
Q & A
Q. What are the established synthetic pathways for this compound, and which reaction parameters are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted pyridine or dihydropyridine precursors. Key steps include:
- Acylation/Coupling : Reacting a pyridine derivative (e.g., 3-carboxy-6-oxo-dihydropyridine) with 3-(trifluoromethyl)benzylamine under peptide coupling conditions (e.g., HATU or EDC/NHS) .
- Functionalization : Introducing methoxy and methyl groups via nucleophilic substitution or alkylation, requiring anhydrous conditions .
Q. Critical Parameters :
- pH : Maintain neutral to slightly basic conditions (pH 7–8) to avoid hydrolysis of the carboxamide group .
- Temperature : Optimize between 50–80°C to balance reaction rate and byproduct formation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) for regioselective substitutions .
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Acylation | HATU, DIPEA, DMF, RT | 60–75% | |
| Methoxylation | NaOMe, MeOH, reflux | 45–65% | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
Q. What are the reported biological targets or mechanisms of action?
Methodological Answer: The compound exhibits anti-proliferative activity via:
- mTOR/p70S6K Pathway Inhibition : Validated through Western blotting and kinase assays in prostate cancer cell lines (e.g., PC-3) .
- Autophagy Induction : Measured via LC3-II accumulation and TEM imaging .
Validation Methods : - Gene Knockdown : siRNA targeting mTOR to confirm pathway specificity .
- Competitive Binding Assays : Fluorescence polarization to quantify target engagement .
Advanced Questions
Q. How can researchers address conflicting biological efficacy data across cell lines?
Methodological Answer:
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify cell line-specific IC₅₀ variations .
- Microenvironment Mimicry : Use 3D spheroid models or co-cultures with stromal cells to assess context-dependent activity .
- Proteomic Profiling : Compare baseline expression of target proteins (e.g., mTOR, Beclin-1) in sensitive vs. resistant lines .
Q. Table 2: Example Data Discrepancy Analysis
| Cell Line | IC₅₀ (µM) | mTOR Expression (Fold Change) | Autophagy Marker (LC3-II) |
|---|---|---|---|
| PC-3 | 2.1 ± 0.3 | 1.0 (Baseline) | +++ |
| LNCaP | 8.7 ± 1.2 | 0.3 | + |
Q. What strategies improve solubility and bioavailability for preclinical studies?
Methodological Answer:
- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug Design : Introduce ester groups at the carboxamide moiety, hydrolyzed in vivo .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase plasma half-life (tested via HPLC pharmacokinetic assays) .
Q. How to design reliable enzyme inhibition assays for this compound?
Methodological Answer:
- Positive/Negative Controls : Include known mTOR inhibitors (e.g., rapamycin) and vehicle-only samples .
- Kinetic Analysis : Use stopped-flow fluorimetry to measure kcat/Km and validate competitive vs. non-competitive inhibition .
- Counter-Screening : Test against off-target kinases (e.g., PI3K, AKT) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
